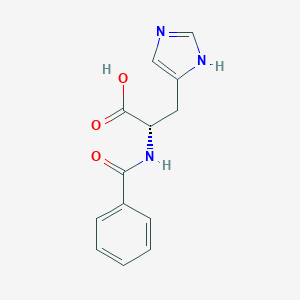

Benzoyl-L-histidine

Description

Contextualization within Amino Acid and Peptide Chemistry Research

Within amino acid and peptide chemistry, Benzoyl-L-histidine is primarily utilized as a protected form of histidine. The imidazole (B134444) ring of histidine can participate in various side reactions during peptide synthesis, necessitating the use of protecting groups to ensure the desired product is formed efficiently and with high purity. cdnsciencepub.com The benzoyl group serves this protective function, temporarily blocking the reactivity of the imidazole nitrogen during coupling reactions in peptide synthesis. While other protecting groups exist for the histidine imidazole, the properties conferred by the benzoyl group can be advantageous in specific synthetic strategies. cdnsciencepub.com Furthermore, this compound is employed as a model compound to study the chemical transformations that histidine residues undergo. For instance, it has been used to optimize methods for synthesizing oxidized histidine derivatives, such as 2-oxohistidine (B12328305), which are relevant in studies of protein modification and oxidative stress. researchgate.netresearchgate.net

Significance as a Histidine Derivative in Biochemical Studies

In biochemical research, this compound is significant for investigating the roles of histidine in biological processes. It acts as a model for studying the behavior of histidine residues within proteins, particularly concerning enzyme activity and protein interactions. chemimpex.comsmolecule.com The compound's structure allows researchers to explore how modifications to the histidine imidazole can influence protein stability and enzymatic function. chemimpex.com this compound has also been instrumental in photo-oxidation studies, serving as a simplified system to understand how histidine residues in proteins react with reactive oxygen species, leading to potential oxidative damage or cross-linking. smolecule.comresearchgate.net Its use as a protective agent in certain enzymatic reactions highlights its ability to modulate biological processes at a molecular level. chemimpex.com Additionally, its interactions with other biological molecules, such as cysteine and methionine, have been investigated using techniques like spectroscopic analysis, leveraging its strong UV absorption properties. smolecule.com

Overview of Key Research Domains Employing this compound

This compound is employed across several key research domains:

Biochemistry Research: It is used to study enzyme mechanisms, protein-ligand interactions, and the impact of histidine modification on protein function and stability. chemimpex.comsmolecule.com

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of various pharmaceuticals and histidine derivatives with potential therapeutic applications, including those targeting neurological disorders and oxidative stress-related diseases. chemimpex.comsmolecule.com

Peptide Synthesis: It is used as a protected amino acid building block for the synthesis of peptides containing histidine. chemimpex.com

Analytical Chemistry: this compound can be utilized as a standard in chromatographic techniques for the analysis of amino acids and peptides in complex samples. chemimpex.com

Studies of Amino Acid Modification: It is used as a model compound to develop and optimize methods for introducing specific modifications to histidine residues, such as oxidation. researchgate.netresearchgate.net

Detailed research findings often involve the synthesis of this compound or its derivatives and their subsequent application in biochemical assays or synthetic routes. For example, research on the metal-catalyzed oxidation of this compound has shown improved yields for the production of N-benzoyl-L-2-oxohistidine under optimized conditions. researchgate.netresearchgate.net

| Starting Material | Product | Reported Yield | Improved Yield (Optimized Conditions) |

| N-benzoyl-L-histidine | N-benzoyl-L-2-oxohistidine | <5% researchgate.netresearchgate.net | ~50% researchgate.netresearchgate.net |

This demonstrates how research utilizing this compound as a model compound can lead to improved synthetic methodologies for modified amino acids relevant to studying protein post-translational modifications.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPUFBIVWMAED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941574 | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-94-9, 19785-88-7 | |

| Record name | N-Benzoyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(phenyl)methylidene]histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-benzoyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Benzoyl-L-histidine

Several methods have been developed for the synthesis of this compound. A common approach is the direct acylation of L-histidine using benzoylating agents. This typically involves reacting L-histidine with benzoyl chloride or benzoyl anhydride (B1165640) under basic conditions to facilitate the acylation reaction. smolecule.com Another reported method involves a Pictet-Spengler reaction between L-histidine and benzaldehyde (B42025) in the presence of a strong base. smolecule.com Multi-step synthesis routes may also be employed, which can involve the protection of other functional groups on the histidine molecule before acylation and subsequent deprotection steps to yield the final this compound product. smolecule.com

This compound as an Intermediate in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of peptide chemistry and coordination chemistry.

Applications in Peptide Synthesis

In peptide synthesis, histidine residues can pose challenges due to the reactivity of the imidazole (B134444) side chain. peptide.com While some strategies involve using unprotected histidine, the imidazole moiety can react with activated acid moieties during coupling, potentially leading to side products. peptide.com this compound, where the alpha-amino group is protected by the benzoyl group, can be utilized as a building block in peptide synthesis. This protection strategy helps to control the reactivity during coupling reactions. However, specific protection of the imidazole nitrogen is often required for more complex peptide synthesis to prevent side reactions and racemization. psu.edu The benzoyl group on the alpha-amino group is a common protecting group in peptide synthesis, and its presence in this compound allows for controlled coupling through the carboxylic acid group or after deprotection of the alpha-amine.

Synthesis of Protected Histidine Derivatives

This compound can serve as a precursor for the synthesis of other protected histidine derivatives. The benzoyl group on the alpha-amine can be retained while further modifications or protections are introduced to the imidazole nitrogen or the carboxylic acid. For instance, selective protection of the imidazole nitrogen with groups like t-butyloxycarbonyl (Boc) or trityl (Trt) in the presence of the Nα-benzoyl group can lead to derivatives useful in various peptide synthesis strategies. google.com These differentially protected histidine derivatives allow for orthogonal protection schemes, enabling selective deprotection and coupling steps in the synthesis of complex peptides.

Formation of Metal Complexes Involving this compound Ligands

Amino acids and their derivatives, including this compound, can act as ligands to form coordination complexes with metal ions. The coordination can occur through the amino group, the carboxylate group, and the imidazole nitrogen atoms. azbuki.bg Studies have investigated the formation of metal complexes with ligands structurally related to this compound, such as benzoyl acetone-L-histidine. These studies have characterized the resulting complexes using techniques like elemental analysis, infrared, and electronic absorption spectroscopy to understand the coordination modes and stoichiometry. researchgate.netasianpubs.org While direct studies on metal complexes specifically with this compound as the sole ligand are less extensively reported in the immediate search results, the known coordination chemistry of histidine and benzoylated amino acids suggests its potential to form complexes with various metal ions, where the benzoyl group can influence the electronic and steric properties of the ligand.

Advanced Synthetic Strategies Involving this compound Scaffolds

This compound, with its unique structure containing an amino acid backbone, a benzoyl group, and an imidazole ring, can potentially serve as a scaffold in advanced synthetic strategies, particularly those aiming for stereocontrol.

Stereoselective Synthesis Approaches

While the direct stereoselective synthesis of this compound itself typically relies on starting from enantiomerically pure L-histidine, this compound derivatives or related benzoylated histidine scaffolds can be employed in stereoselective synthesis of other molecules. The inherent chirality of the L-histidine moiety within this compound can potentially induce stereoselectivity in reactions carried out using it as a chiral auxiliary or as part of a chiral catalyst system. For example, histidine-derived scaffolds have been explored in stereoselective synthesis of other cyclic amino acids or spiro compounds, leveraging the established stereochemistry of the amino acid backbone and the functional groups present. nih.govmdpi.com Although specific examples directly utilizing this compound as a chiral scaffold in detail were not prominently found in the search results, the principle of using chiral amino acid derivatives, including benzoylated ones, as scaffolds for stereoselective transformations is a recognized strategy in organic synthesis.

Isotopic Labeling Strategies for this compound and Derivatives

Isotopic labeling is a valuable technique in chemical and biological research, enabling the tracing of metabolic pathways, reaction mechanisms, and quantitative analysis. For this compound and its derivatives, isotopic labeling typically involves incorporating stable isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into specific positions within the molecule.

Strategies for isotopic labeling of histidine and its derivatives, which can be adapted for this compound, have been developed. One approach involves the synthesis of specifically labeled L-histidine isotopomers that can then be N-benzoylated. A synthetic scheme has been reported that allows for the ¹³C or ¹⁵N labeling of all carbon and nitrogen positions, or combinations thereof, within L-histidine. This method involves the construction of a 1,5-disubstituted imidazole ring and subsequent coupling to a glycine (B1666218) moiety via an enantioselective method, such as the O'Donnell asymmetric amino acid synthesis researchgate.netnih.govnih.gov. This scheme utilizes mild reaction conditions and simplified workups compared to previous methods that required preparative HPLC researchgate.netnih.gov. For instance, 2′-¹³C-L-Histidine with high ¹³C incorporation (99%) has been obtained starting from commercially available ¹³C-thiocyanate nih.govnih.gov.

Another strategy for isotopic labeling of histidine derivatives involves isotope exchange methods. Isotopologues of L-histidine and its N-methyl derivatives labeled with deuterium and tritium at the 5-position in the imidazole ring have been synthesized using this approach nih.gov.

Furthermore, stable isotope-labeled derivatives like Fmoc-His(Trt)-OH-¹⁵N₃ are used as quantitative tracers in drug development to monitor pharmacokinetics, metabolic pathways, and peptide synthesis efficiency . This compound is a derivative of histidine with protecting groups and three nitrogen atoms replaced with ¹⁵N isotopes . Its synthesis typically involves protecting the amino group with an Fmoc group and the imidazole side chain with a Trt group, followed by isotope labeling and purification .

Design and Synthesis of Modified this compound Analogues

Modified this compound analogues are synthesized to explore variations in chemical properties and biological activities. This includes the introduction of oxidized or halogenated moieties.

Synthesis of Oxidized this compound Species (e.g., 2-Oxohistidine)

Oxidation of histidine residues, particularly at the C-2 position of the imidazole ring, yields 2-oxohistidine (B12328305). This modification can occur via metal-catalyzed oxidation, often in the presence of copper or iron ions and hydrogen peroxide researchgate.netwikipedia.orgresearchgate.net. 2-Oxohistidine is recognized as a stable marker of oxidative damage in biological systems nih.govcapes.gov.briris-biotech.de.

The synthesis of 2-oxohistidine-containing peptides, including those derived from this compound, can be achieved through metal-catalyzed oxidation. An efficient method has been developed to generate the 2-oxohistidine side chain using a copper/ascorbate (B8700270)/O₂ reaction system nih.gov. This method is applicable to both monomers and peptides nih.gov. Optimization of reagent ratios and pH buffering in this system has significantly improved the yield of 2-oxohistidine conversion researchgate.netnih.gov. For instance, the conversion yield of N-benzoyl-L-histidine to N-benzoyl-L-2-oxohistidine, which was less than 5% under previously reported conditions, was improved to approximately 50% by removing phosphate (B84403) buffer and increasing the concentrations of ascorbate and Cu²⁺ researchgate.netresearchgate.net.

Another method for preparing Nτ-benzoyl-2-oxohistidine involves the reaction of Nτ-benzoylhistidine with hypobromite (B1234621) at low pH udel.edu.

Research findings indicate that the oxidation of histidine to 2-oxohistidine can impact the dissociation patterns of peptide ions in mass spectrometry due to the lowered proton affinity and nucleophilicity of the imidazole side chain acs.org.

Synthesis of Halogenated this compound Derivatives (e.g., Fluoromethylhistidine)

Halogenated derivatives of histidine, such as fluoromethylhistidine, are of interest due to their altered biochemical properties, including their potential as enzyme inhibitors nih.govontosight.ainih.gov. (S)-α-Fluoromethylhistidine (α-FMH) is a known irreversible inhibitor of histidine decarboxylase nih.govontosight.ainih.gov.

The synthesis of α-fluoromethylhistidine has been achieved through various routes. One stereoselective route to (S)-(+)-α-(fluoromethyl)histidine involves the α-halomethylation of a protected histidine derivative, specifically (2R,4S)-3-benzoyl-2-(1,1-dimethylethyl)-1-methyl-4-[(N-tritylimidazol-4′-yl)methyl]-1,3-imidazolidin-5-one researchgate.netacs.orgacs.org. This synthesis proceeds with retention of the original absolute configuration of the histidine α-position researchgate.netacs.org. Alkylation with chlorofluoromethane (B1204246) yields the fluoromethyl derivative researchgate.netacs.org. Deprotection and hydrolysis of the intermediate imidazolidin-5-one yield (S)-(+)-α-(fluoromethyl)histidine researchgate.netacs.org.

An efficient and inexpensive method for the synthesis of α-fluoromethylhistidine dihydrochloride (B599025) has also been reported, utilizing methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate (B1217596) and HF/pyridine, achieving an experimental yield of 57% nih.govglobalauthorid.com.

Synthesis of other halogenated histidine derivatives, such as (S)-(+)-α-(chloromethyl)histidine, has also been explored using similar methodologies, although yields can be low due to intramolecular alkylation reactions researchgate.netacs.org.

Data Table: Synthesis of N-Benzoyl-L-2-oxohistidine

| Starting Material | Oxidizing System | Conditions | Reported Yield | Improved Yield researchgate.netresearchgate.net |

| N-Benzoyl-L-histidine | Cu²⁺/ascorbate/O₂ | 50 mM pH 7.2 sodium phosphate, 0.5 mM Cu²⁺, 50 mM ascorbate | < 5% | ~50% |

| N-Benzoyl-L-histidine | Hypobromite | Low pH | Not specified | N/A |

Note: The improved yield for the Cu²⁺/ascorbate/O₂ system was achieved by removing the phosphate buffer and increasing ascorbate and Cu²⁺ concentrations researchgate.netresearchgate.net.

Data Table: Synthesis of α-Fluoromethylhistidine

| Starting Material | Reagents/Method | Product | Yield | Reference |

| (2R,4S)-3-benzoyl-2-(1,1-dimethylethyl)-1-methyl-4-[(N-tritylimidazol-4′-yl)methyl]-1,3-imidazolidin-5-one | Chlorofluoromethane, followed by deprotection and hydrolysis | (S)-(+)-α-(fluoromethyl)histidine | Not specified | researchgate.netacs.org |

| Methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate | HF/pyridine | α-fluoromethylhistidine dihydrochloride | 57% | nih.govglobalauthorid.com |

Biochemical and Mechanistic Investigations

Role as a Model Compound in Protein Modification Studies

The study of protein modifications, especially those induced by oxidative stress and light, is crucial for understanding protein function, damage, and degradation. Benzoyl-L-histidine is frequently employed as a simplified system to mimic the behavior of histidine within a protein environment, allowing for detailed mechanistic investigations. researchgate.netgovst.edu

Photo-oxidation Mechanisms of Histidine Residues

Photo-oxidation of proteins can lead to significant modifications of amino acid residues, including histidine, potentially resulting in consequences such as protein cross-linking and aggregation. govst.edu Histidine is particularly susceptible to oxidation, primarily via a Type II photo-oxidation mechanism involving singlet oxygen (¹O₂). nih.gov Studies using model compounds like this compound have been instrumental in elucidating the mechanisms of histidine photo-oxidation. researchgate.netgovst.edu

The reaction of singlet oxygen with the imidazole (B134444) ring of histidine typically initiates with a [4+2] cycloaddition, forming an unstable endoperoxide. researchgate.netnih.govnih.gov This endoperoxide can then undergo various rearrangements and reactions, leading to a range of oxidation products. researchgate.netnih.gov this compound, with its protected alpha-amino group, helps to isolate the reactions occurring specifically at the imidazole ring, providing clearer insights into these complex mechanisms. govst.edu

Research using this compound has shown that the illumination of this compound in the presence of a photosensitizer like rose bengal results in the photo-oxidation of the histidine derivative. researchgate.net The benzoyl group also allows for spectroscopic identification due to its strong UV absorption. govst.edu

Formation and Characterization of Histidine-Histidine Cross-links

Photo-oxidation of histidine residues can lead to the formation of covalent cross-links, including histidine-histidine (His-His) cross-links, which contribute to protein aggregation. researchgate.netgovst.edunih.gov this compound has been used as a model system to study the formation and chemical structure of these His-His cross-links. researchgate.netgovst.edu

Studies have shown that the photosensitized cross-linking of this compound can produce dimeric cross-linked products. researchgate.net The formation of these cross-links is mediated by singlet oxygen. researchgate.net A proposed mechanism involves the initial cycloaddition of singlet oxygen to the imidazole ring, followed by rearrangements and nucleophilic addition, leading to the formation of a dimer. researchgate.net The structure of the resulting cross-link has been characterized using techniques such as mass spectrometry (MS) and 2D NMR spectroscopy. researchgate.net

Beyond His-His linkages, oxidized histidine species can also react with other nucleophilic amino acids like lysine (B10760008) and cysteine, forming mixed cross-links. researchgate.netnih.gov The use of model compounds aids in understanding the specific reactions that lead to these diverse cross-products observed in photo-oxidized proteins. govst.edunih.gov

Singlet Oxygen-Mediated Reactions Involving the Imidazole Ring

The imidazole ring of histidine is a primary target for reaction with singlet oxygen in proteins. nih.govpsu.edu this compound serves as a model to study the specific interactions and reaction pathways involving the imidazole ring and singlet oxygen. researchgate.netnih.gov

The initial step of the reaction between singlet oxygen and the imidazole ring is a [4+2] cycloaddition, forming an endoperoxide. nih.govnih.gov This endoperoxide is often unstable and rapidly decomposes or rearranges into various products, including hydroperoxides and other oxidized species. nih.govnih.govpsu.edu Theoretical studies on the reaction of singlet oxygen with histidine have supported this mechanism, highlighting the role of the Diels-Alder-like addition to the imidazole ring. nih.gov

The decomposition of these initial endoperoxides and hydroperoxides can lead to ring-opening products and the generation of further reactive species. psu.edu By studying the reactions of singlet oxygen with this compound, researchers can gain insights into the complex cascade of events that occur upon the oxidation of histidine residues in proteins. researchgate.net

Enzymatic Interactions and Catalysis Modulation

This compound can interact with enzymes, influencing their activity and stability. smolecule.comchemimpex.com Its structural similarity to histidine allows it to potentially participate in enzymatic reactions, either as a substrate, inhibitor, or by affecting enzyme conformation or active site dynamics.

Influence on Enzyme Activity and Stability

The benzoyl modification on histidine can alter the reactivity of the residue and its interactions within a protein or with other proteins, potentially impacting enzymatic activity and stability. smolecule.comchemimpex.com While direct studies specifically detailing the influence of this compound on the activity and stability of a wide range of enzymes are not extensively covered in the provided search results, the general role of histidine residues in enzyme function and stability is well-established.

Histidine residues are often found in the active sites of enzymes, participating in catalysis through their imidazole ring's ability to act as both a proton donor and acceptor. They can also be involved in coordinating metal ions, which are essential for the activity of many enzymes and contribute to protein structural stability. Modifications to histidine, such as benzoylation, could therefore potentially affect these crucial interactions and catalytic functions.

Furthermore, protein modifications, including those involving histidine, can lead to changes in protein structure and aggregation, which in turn can impact enzyme stability and function. researchgate.netnih.gov this compound, being a model for modified histidine, is relevant to understanding how such alterations might influence enzyme behavior.

Substrate Mimicry and Analog Studies

Due to its structural relationship to L-histidine, this compound or its derivatives can be explored as potential substrate mimics or analogs in enzymatic studies. This allows researchers to probe the substrate specificity and catalytic mechanisms of enzymes that act on histidine or histidine-containing peptides.

Studies involving histidine ammonia-lyase (HAL), an enzyme that deaminates L-histidine, have utilized histidine analogs to understand substrate binding and catalytic efficiency. nih.gov While this compound is not explicitly mentioned as a substrate or analog in the provided context for HAL, the principle of using modified histidine compounds to study enzyme interactions is demonstrated by the use of L-histidine methyl ester and L-histidinamide in HAL studies. nih.gov These studies show that modifications to the histidine structure can influence the enzyme's ability to bind and process the substrate. nih.gov

In the context of developing enzyme mimics, histidine derivatives, such as N-methacryloyl-L-histidine, have been used as functional monomers in the synthesis of polymers designed to mimic the active sites of enzymes like chymotrypsin. researchgate.net These mimics aim to replicate the catalytic triad (B1167595) found in natural enzymes, which often includes a histidine residue. researchgate.net This highlights the importance of histidine's chemical properties in enzymatic catalysis and the potential for modified histidine compounds to be used in creating functional enzyme analogs.

Furthermore, studies investigating the selectivity of chemical probes targeting histidine residues in enzymes also demonstrate the relevance of histidine derivatives in understanding enzyme-ligand interactions. acs.org The use of N-acetyl methyl ester derivatives of various amino acids, including histidine, helps to determine the reactivity and specificity of these probes towards particular residues within a protein. acs.org

Investigations into Histidine Ammonia-Lyase Substrate Specificity

Histidine ammonia-lyase (HAL), also known as histidase (EC 4.3.1.3), is a crucial enzyme in the catabolism of L-histidine, catalyzing its non-oxidative deamination to form trans-urocanic acid and ammonia (B1221849). mdpi.comgenome.jp This reaction is the initial step in the pathway that ultimately leads to the production of glutamate. genome.jp HAL belongs to the aromatic amino acid lyase family, which also includes phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL). genome.jpresearchgate.net These enzymes share a common autocatalytic prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), formed from specific alanine, serine, and glycine (B1666218) residues within the enzyme structure. genome.jp

Research into the substrate specificity of HAL has explored its interactions with various histidine analogs. While L-histidine is the natural substrate, studies have shown that HAL can exhibit activity with modified histidines, such as 5-nitro-His, 5-fluoro-His, and 2-fluoro-His, indicating some flexibility in the enzyme's active site. pu-toyama.ac.jp Investigations using a novel HAL from Geobacillus kaustophilus (GkHAL) and its active site mutants have provided insights into the residues critical for substrate binding and catalytic efficiency. mdpi.comnih.gov Mutations at specific positions like Y52, H82, N194, and E411 in GkHAL resulted in a complete loss of catalytic activity, highlighting their essential roles. mdpi.comnih.gov Interestingly, certain mutants, such as R280K and F325Y, displayed novel activity with L-histidinamide, expanding the known substrate specificity of this HAL. mdpi.comnih.gov

Kinetic studies on GkHAL and its mutants with L-histidine and L-histidine methyl ester have allowed for the determination of kinetic parameters like K_m, V_max, and k_cat. mdpi.com These comparisons indicate that while some mutations affect catalytic efficiency, the affinity for the natural substrate L-histidine remains relatively similar in the tested mutants. mdpi.com The proposed reaction mechanism for HAL involves the imidazole ring of L-histidine attacking the MIO group, leading to the formation of a cation that acidifies the beta-hydrogen, followed by abstraction of this proton by a basic group on the enzyme, resulting in urocanate and ammonia release. mdpi.compu-toyama.ac.jp

Intermolecular Interactions and Biological Probing

This compound in Protein-Protein Interaction Research Models

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their study is critical for understanding biological function. uwo.caplos.org Identifying PPIs and the specific amino acid residues involved in these interactions presents a significant challenge. uwo.ca this compound, as a modified amino acid, can be relevant in the context of developing tools and models for studying protein interactions, particularly those involving histidine residues.

While direct studies using this compound specifically in protein-protein interaction research models were not extensively detailed in the search results, the broader context of using modified amino acids and chemical probes to study protein interactions is well-established. For instance, photoactivatable amino acids like p-benzoyl-L-phenylalanine (pBpa), which contains a benzoyl group, have been utilized for the covalent capture of PPIs in vitro and in living cells. nih.gov This suggests that the benzoyl moiety can serve as a functional group for inducing covalent links upon activation, which is a strategy employed in PPI studies. Although pBpa targets C-H bonds, the principle of using modified amino acids with reactive groups to probe interactions is relevant. nih.gov

Histidine residues themselves play multiple roles in protein interactions, including metal ion binding, hydrogen bonding, and π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov The protonation state of histidine's imidazole ring, which is sensitive to pH, can influence these interactions. nih.gov this compound, with its modified structure, could potentially be used to investigate how the benzoyl group affects the typical interaction profiles of histidine or as a component in synthetic peptides or proteins designed to mimic or probe specific interaction interfaces.

Applications in Probing Post-Translational Modifications of Histidine

Histidine residues in proteins undergo various post-translational modifications (PTMs), including methylation, phosphorylation, hydroxylation, and oxidation. rsc.orgnih.gov These modifications can significantly impact protein structure, function, and interactions. nih.gov Studying these relatively understudied PTMs presents challenges due to their lability and transient nature in cellular processes. nih.gov

Chemical tools and modified amino acids play a vital role in probing these histidine modifications and understanding their biological roles. rsc.orgnih.gov this compound, as a protected or modified form of histidine, can serve as a model compound or a building block for synthesizing probes used in studying histidine PTMs.

For example, N-benzoyl-L-histidine has been used as a model compound for optimizing reactions aimed at producing 2-oxohistidine (B12328305), an oxidative modification of histidine. researchgate.net By optimizing the reaction conditions using N-benzoyl-L-histidine with copper and ascorbate (B8700270), researchers were able to significantly improve the yield of 2-oxohistidine conversion compared to previously reported methods. researchgate.net This optimized method then facilitated the synthesis and purification of peptides containing 2-oxohistidine residues, which can be used as probes to study the protein interactomes associated with this specific oxidative PTM. researchgate.net

The use of chemically engineered peptide probes, potentially incorporating modified histidine residues like oxidized forms, in conjunction with techniques like proteome microarrays, allows for the efficient discovery of protein partners that interact with these modified sites. researchgate.net This approach is sensitive enough to detect interactions influenced by even a single oxygen atom insertion in the histidine residue. researchgate.net

The development of selective chemical methods for modifying histidine residues in peptides and proteins is an active area of research aimed at creating tools for understanding the functional consequences of histidine PTMs. rsc.orgnih.gov this compound, by providing a modified histidine scaffold, can be valuable in the synthesis and evaluation of such chemical probes.

Rational Design of Histidine-Functionalized Materials

Histidine's unique imidazole side chain, with its titratable nitrogen atoms (pKa near neutrality), makes it an attractive building block for designing functional materials, particularly polymers that respond to environmental stimuli like pH and temperature. rsc.orgnih.govacs.orgmdpi.com

Synthesis and Characterization of Histidine Functional Polymers

The synthesis of polymers functionalized with histidine residues can be achieved through various polymerization techniques. One approach involves the radical polymerization of purposely synthesized monomers, such as N-acryloyl-L-histidine, to create vinyl polymers carrying both carboxyl and imidazole groups. acs.org Another method involves the controlled polymerization of histidine derivatives, such as N-im-trityl-protected N-carboxy anhydride (B1165640) of L-histidine (Trt-HIS-NCA), using techniques like ring-opening polymerization to synthesize poly(L-histidine) (PHIS). researchgate.net High purity of the synthesized monomer and controlled polymerization conditions are crucial for obtaining polymers with high molecular and compositional homogeneity. researchgate.net

Functionalization can also be achieved by grafting histidine or histidine-containing molecules onto pre-formed polymer backbones. For instance, histidine has been used to functionalize epichlorohydrin (B41342) cross-linked cyclodextrin (B1172386) polymers through condensation reactions. cnr.it Similarly, histidine-modified poly-L-lysine has been synthesized and used to functionalize mesoporous silica (B1680970) nanoparticles. nih.gov Chitosan has also been functionalized with histidine to create chitosan-histidine nanoformulations using methods like ionic gelation. researchgate.net

Characterization of these histidine-functionalized polymers involves techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of histidine units and determine the functionalization degree. rsc.orgcnr.it Dynamic light scattering (DLS) can be used to study the size and aggregation behavior of the polymers in solution. rsc.orgresearchgate.net Other techniques like FTIR spectroscopy, SEM, and TEM are employed to analyze the chemical interactions and morphology of the functionalized materials. researchgate.net

Data on the functionalization degree can be obtained from characterization methods like NMR, where the integration ratio between signals corresponding to the imidazole ring of histidine and signals from the polymer backbone or cyclodextrin units can be used for calculation. cnr.it

Temperature and pH-Responsive Behavior of Functionalized Polymers

Polymers functionalized with histidine residues often exhibit stimuli-responsive behavior, particularly in response to changes in temperature and pH, owing to the ionizable imidazole group. rsc.orgnih.govacs.orgmdpi.com

The pH responsiveness arises from the protonation and deprotonation of the imidazole nitrogen atoms. At low pH, the imidazole groups are protonated, leading to positive charges along the polymer chain. This results in electrostatic repulsion and increased polymer solubility or swelling in the case of hydrogels. As the pH increases towards the pKa of the imidazole group (around 6-7), the imidazole groups become deprotonated, reducing the charge density and leading to polymer collapse or decreased solubility. rsc.orgacs.org Studies on vinyl polymers based on L-histidine residues have shown a strong dependence of the equilibrium degree of swelling on pH, with minimum hydrodynamic volume observed near the isoelectric point. acs.org

Temperature responsiveness in histidine-functionalized polymers can be influenced by the interplay between hydrophilic and hydrophobic interactions, similar to polymers like poly(N-isopropylacrylamide) (PNiPAm) which exhibit a lower critical solution temperature (LCST). rsc.orgrsc.org The incorporation of histidine can affect the LCST behavior. At low histidine incorporations, the LCST may increase due to the addition of hydrophilic groups. rsc.org At higher incorporations, the zwitterionic nature of histidine can compete with the thermoresponsive behavior, potentially broadening the temperature transition range. rsc.org

The combination of temperature and pH responsiveness in histidine-functionalized polymers makes them promising candidates for applications such as controlled drug delivery systems, where the release of encapsulated substances can be triggered by changes in the local environment, such as the lower pH found in tumor microenvironments or endosomes. nih.govmdpi.comresearchgate.net Studies on thermo- and pH-responsive block copolymers containing poly(L-histidine) blocks have demonstrated temperature and pH-induced structural changes, such as alterations in particle size and changes in pyrene (B120774) fluorescence intensity, indicating potential for controlled release. researchgate.net The protonation of the histidine block at lower pH can lead to swelling and destabilization of polymer micelles, facilitating drug release. mdpi.comresearchgate.net

The design of these responsive materials involves careful consideration of the polymer architecture, the degree of histidine functionalization, and the interplay between different functional groups to achieve desired response profiles. rsc.orgrsc.org

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating Benzoyl-L-histidine from other components in a sample, enabling its subsequent analysis and purification.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a common technique used for the analysis of this compound. Reversed-phase HPLC, often utilizing C18 columns, is frequently employed. researchgate.netrsc.orgresearchgate.net The separation is typically achieved using gradients of mobile phases, such as acetonitrile (B52724) and water, often with the addition of modifiers like trifluoroacetic acid (TFA) or formic acid. researchgate.netrsc.orgnih.gov For instance, a method involving a C18 reversed-phase column and a gradient from 2% to 22% acetonitrile with 0.1% TFA over 40 minutes has been used to elute N-benzoyl-L-2-oxohistidine, a related compound derived from this compound oxidation. researchgate.net Another method for separating benzoylated species utilized a C18 column with 2.7 μm core-shell particles and an elution gradient starting with 5% mobile phase B (acetonitrile with 0.1% formic acid). rsc.org

HPLC can be coupled with various detectors, including evaporative light scattering detection (ELSD) and mass spectrometry (MS). researchgate.net The purity of this compound is often assessed by HPLC, with purities typically reported as >98.0% by this method. tcichemicals.comtcichemicals.comspectrumchemical.com

Benzoyl Derivatization for Enhanced Chromatographic Retention

Benzoyl derivatization, often using benzoyl chloride (BzCl), is a technique employed to improve the chromatographic retention of polar analytes, including amino acids and their derivatives, in reversed-phase HPLC. chromatographyonline.comacs.org The addition of nonpolar benzoyl groups increases the hydrophobicity of the molecule, leading to stronger interactions with the hydrophobic stationary phase of the column and thus enhancing retention. nih.govchromatographyonline.com This derivatization is particularly useful for analyzing polar small molecules that exhibit poor retention on hydrophobic stationary phases. chromatographyonline.com The reaction is generally fast, can be performed at room temperature, and yields stable products. chromatographyonline.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool for identifying and quantifying this compound based on its mass-to-charge ratio and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC for the analysis of polar molecules like this compound. rsc.org ESI in positive mode is typically used, yielding protonated molecules, such as [M + H]⁺. rsc.org Other adducts like [M + Na]⁺ and [M + NH₄]⁺ may also be observed, although often with lower signal intensity. rsc.org ESI-MS can be used to confirm the mass of this compound and its derivatives. For example, in the characterization of N-benzoyl-L-2-oxohistidine, ESI-MS was used to analyze lyophilized fractions, and the MS measurement found an m/z of 298.0793 for the [M + Na]⁺ adduct, consistent with the predicted mass of 275.0906 for C₁₃H₁₃N₃O₄. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Metabolomics

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of precursor ions. This technique is widely applied in metabolomics for the identification and quantification of metabolites, including amino acid derivatives. chromatographyonline.comumich.edu In the context of benzoylated analytes, MS/MS can reveal characteristic fragments. chromatographyonline.com For benzoyl derivatives, a common fragment observed is at m/z 105, corresponding to the benzoyl group. researchgate.net The use of MS/MS in multiple reaction monitoring (MRM) mode allows for selective and sensitive detection by monitoring specific precursor-to-product ion transitions. researchgate.net This is particularly valuable in complex biological samples like human gastric fluid for profiling metabolites such as histidine and related compounds. researchgate.net LC-MS/MS methods utilizing benzoyl chloride derivatization have been developed for targeted metabolomics, enabling the simultaneous determination of multiple small molecules. rsc.orgnih.govchromatographyonline.comprotocols.ioacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution or solid state. Various NMR techniques are applied to study this compound, providing insights into its behavior and reactions.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is routinely used to identify and characterize the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum provide information about the different proton environments and their relative numbers. For instance, ¹H NMR has been used in studies involving reactions of osmium tetraoxide with α-N-benzoyl-L-histidine isobutyl ester, a derivative of this compound, to study the structures of resulting complexes. rsc.org ¹H NMR is also employed to monitor reactions and assess the purity of synthesized compounds, such as in the analysis of N-acetyl-L-histidine ethyl amide, where NMR was used to determine impurity. govst.edu

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are sensitive to their electronic environment, offering insights into the different types of carbon atoms present. Two-dimensional (2D) NMR experiments, which often involve ¹³C, are utilized for more complex structural assignments. researchgate.net

Nitrogen-15 (B135050) (¹⁵N) NMR Spectroscopy

¹⁵N NMR spectroscopy is particularly useful for studying nitrogen-containing compounds like this compound, which contains nitrogen atoms in both the imidazole (B134444) ring and the amide linkage. Although ¹⁵N has low natural abundance, advancements in NMR techniques, such as inverse-detected methods and improved probes, allow for the acquisition of ¹H-¹⁵N heteronuclear shift correlation data, even at natural abundance. researchgate.net ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is a standard 2D NMR experiment that shows correlations between directly bonded protons and nitrogen atoms, primarily highlighting backbone amide groups and side-chain nitrogen-hydrogen groups in amino acids and proteins. protein-nmr.org.uk This technique can be applied to study the nitrogen environments in this compound. Solid-state NMR techniques, including 2D homo- and hetero-nuclear correlation experiments, have been used to extract ¹H, ¹³C, and ¹⁵N chemical shifts in studies of histidine interactions with metal ions, demonstrating the utility of these methods for histidine derivatives. researchgate.net

Two-Dimensional NMR Techniques for Cross-linked Product Identification

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms and determining the complex structures of reaction products, particularly in studies involving modifications or cross-linking of this compound. In research investigating the photosensitized cross-linking of N-benzoyl-L-histidine, 2D NMR spectral methods were crucial in determining the chemical structure of the dimeric cross-linked product. researchgate.net These methods helped identify the bond formation between the δ2-carbon of one histidine residue and the ε2-nitrogen of another, providing a detailed understanding of the cross-linking mechanism. researchgate.net Common 2D NMR experiments include HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal correlations between protons and carbons or nitrogens through one or multiple bonds, respectively. researchgate.netdrugbank.com

Infrared (IR) and Electronic Absorption Spectroscopy in Structural Analysis

Infrared and electronic absorption spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The IR spectrum of a compound provides a fingerprint that can be used for identification and to confirm the presence of specific bonds and functional groups like carbonyls, N-H stretches, and C-H bends. usbio.netrsc.orgpmda.go.jp For example, IR spectroscopy has been used to confirm the structure of N-alpha-Benzoyl-L-histidine, with its spectrum conforming to the expected structure. usbio.net In studies of metal complexes involving benzoyl acetone-L-histidine, IR spectra indicated the absence of characteristic absorption for the -OH group and shifts in ν(C=N) and carbonyl stretching frequencies, providing evidence of coordination. asianpubs.org Vibrational spectroscopy, including IR and ¹H NMR, has also been applied to study the structures of complexes formed between osmium tetraoxide and α-N-benzoyl-L-histidine isobutyl ester. rsc.org

Data Table: Characteristic IR Absorption Peaks (Illustrative based on general amino acid derivatives and search results)

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Notes |

| N-H (amide) | ~3300-3500 | Often broad |

| C=O (amide) | ~1630-1690 | Amide I band |

| C=O (carboxylic acid) | ~1700-1760 | |

| Aromatic C=C | ~1500-1600 | Benzoyl group |

| C-H (aliphatic) | ~2850-2960 | |

| C-H (aromatic) | ~3000-3100 | Benzoyl group |

| Imidazole C=N | ~1600-1650 | Can overlap with amide C=O |

| Carboxylate (asymmetric stretch) | ~1550-1610 | Deprotonated carboxyl group |

| Carboxylate (symmetric stretch) | ~1350-1440 | Deprotonated carboxyl group |

Note: Specific peak positions can vary depending on the physical state and environment of the molecule.

Electronic absorption spectroscopy, particularly in the UV-Vis region, is also used for the characterization of this compound. The presence of the benzoyl group and the imidazole ring contributes to the UV absorption properties of the molecule. Electronic absorption spectra have been used in studies of L-histidine and its complexes with metals, indicating the potential for similar studies with this compound. researchgate.net The strong UV absorption properties of this compound allow for its spectroscopic identification and tracking in various systems. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of compounds containing chromophores, such as aromatic rings, by measuring their absorption of light in the UV and visible regions of the spectrum. This compound contains both a benzoyl group and an imidazole ring, both of which are aromatic systems capable of absorbing UV light. The UV-Vis spectrum of a molecule is influenced by the presence and electronic transitions of these chromophores.

While specific detailed UV-Vis data solely for this compound is not extensively available in the immediate search results, studies on related compounds and the constituent parts provide insight into expected absorption characteristics. For instance, L-histidine itself exhibits an absorption maximum at 210 nm in its UV-Vis spectrum sielc.com. The presence of the benzoyl group, a common aromatic chromophore, would introduce additional absorption bands, typically in the region of 200-280 nm, with finer features due to π-π* transitions within the benzene (B151609) ring. The imidazole ring also contributes to UV absorption, generally in the lower UV range.

Studies on derivatives involving histidine or benzoyl groups illustrate the application of UV-Vis spectroscopy in characterizing these structures. For example, UV-Vis spectroscopy has been employed to study the formation of L-histidine complexes with transition metals, observing changes in the absorption spectra upon complexation researchgate.net. Another study on N-phthaloyl histidine, a derivative containing a phthalimide (B116566) group and a histidine residue, showed a typical phthalimide absorption at a maximum wavelength (λmax) of 282 nm beilstein-journals.org. This suggests that the benzoyl group in this compound would likely contribute a significant absorption band in a similar region due to the presence of the benzene ring.

The specific absorbance peaks and their intensities in the UV-Vis spectrum of this compound would provide characteristic fingerprints for its identification and could be used for quantitative analysis in solutions, assuming a suitable solvent that does not interfere with the absorption in the relevant wavelength range.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure of materials, including organic compounds like this compound. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, information about the unit cell dimensions, space group, and atomic positions within the crystal can be obtained.

While direct XRD data specifically for this compound crystals was not found in the provided search results, research on related histidine derivatives and complexes highlights the utility of XRD in characterizing their solid-state structures. For instance, single crystal X-ray diffraction has been used to determine the crystal structure of N-(3-nitro-benzoylcarbamothioyl)-glycine, a related benzoyl-amino acid derivative, which crystallized in the triclinic space group P-1 . This study provided detailed crystallographic parameters including unit cell dimensions (a, b, c), angles (α, β, γ), and the number of molecules per unit cell (Z) .

Another study focusing on the crystal structure of L-histidine bis(fluoride) determined that it crystallizes in an orthorhombic system with the P21212 space group, containing four molecules per unit cell nih.gov. The refined lattice parameters (a, b, c) and volume (V) were reported, and the study also investigated the thermal stability and intermolecular interactions, such as hydrogen bonds, within the crystal structure using temperature-dependent XRD and Hirshfeld surface analysis nih.gov.

For this compound, an XRD analysis would similarly yield a unique diffraction pattern that could be used for its identification in solid form. Single crystal XRD, if suitable crystals can be obtained, would provide the most detailed structural information, including precise bond lengths, bond angles, and molecular conformation in the solid state, as well as how the molecules are arranged and interact within the crystal lattice. Powder XRD, on the other hand, would be useful for identifying crystalline phases and analyzing parameters like crystallinity and preferred orientation in polycrystalline samples.

Computational and Theoretical Approaches

Molecular Modeling of Benzoyl-L-histidine and its Derivatives

Molecular modeling techniques, such as docking simulations and molecular dynamics, are employed to investigate the interactions of this compound with other molecules and to explore its conformational landscape.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are computational methods used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound or its derivatives, when bound to a protein target. These simulations aim to find the best-fit pose of the ligand within the protein's binding site. bv-brc.org The accuracy of docking simulations can be influenced by factors such as the correct tautomeric and protonation states of protein residues, including histidine, and the quality of pre-generated ligand conformations. researchgate.netmassbio.org Studies involving docking of benzoyl derivatives, though not specifically this compound in the search results, highlight the general methodology and metrics used, such as binding affinity (ΔG) and inhibition constant (Ki), to assess the strength and spontaneity of the ligand-receptor interaction. nih.gov

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic structure, spectroscopic properties, and reaction mechanisms of molecules like this compound at a fundamental level.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is widely used to calculate the electronic structure of molecules, providing information about properties such as energy levels, charge distribution, and molecular orbitals (e.g., HOMO and LUMO). researchgate.netacademie-sciences.fr These studies can reveal insights into the reactivity and stability of this compound and its derivatives. For example, DFT calculations on L-histidine crystals have been used to investigate their structural and electronic properties, including the band gap and electron/hole effective masses. smolecule.comnih.gov While these studies focus on L-histidine itself, the principles and methodologies are directly applicable to understanding how the benzoyl group modifies the electronic structure of the histidine moiety in this compound.

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Hyperpolarizability)

Computational methods, including DFT, are employed to calculate spectroscopic parameters that can be compared with experimental data obtained from techniques like infrared (IR) and Raman spectroscopy. researchgate.net Calculating vibrational frequencies helps in assigning experimental spectral bands and understanding the molecular vibrations. uni-rostock.dereadthedocs.io Studies on related histidine compounds and organic molecules have utilized DFT to calculate vibrational frequencies, often finding good agreement with experimental values. researchgate.netresearchgate.net

Furthermore, quantum chemical calculations can predict nonlinear optical (NLO) properties, such as hyperpolarizability (β). academie-sciences.frresearchgate.netmdpi.com Hyperpolarizability is a measure of a molecule's response to an external electric field and is relevant for applications in NLO materials. Studies on various organic molecules and amino acid salts, including L-histidine bromide and L-histidinium-L-tartrate, have reported calculated hyperpolarizability values using DFT, indicating their potential NLO behavior. researchgate.netajchem-b.comdntb.gov.ua These calculations provide theoretical insights into the potential NLO properties of this compound and its derivatives based on their electronic structure and charge distribution.

Prediction of Reaction Pathways and Energetics in Oxidation Processes

Computational chemistry is instrumental in elucidating the mechanisms and energetics of chemical reactions, including oxidation processes relevant to this compound. Histidine residues in proteins are susceptible to oxidation, and this compound serves as a model compound for studying these reactions, particularly photo-oxidation. smolecule.comresearchgate.net DFT calculations can be used to map out reaction pathways, identify transition states, and calculate energy barriers, providing a detailed understanding of how oxidation proceeds. Studies on the oxidation of histidine by singlet oxygen have employed DFT to establish reaction coordinates and potential energy surfaces, revealing different mechanisms depending on the protonation state of histidine and the presence of water molecules. researchgate.netcuny.edu Additionally, computational studies on the oxidation of the benzoyl radical have investigated reaction paths and energetics with dioxygen, highlighting the formation of intermediates and exothermic reaction channels. nih.gov These computational approaches can be applied to this compound to predict the favored oxidation pathways and the associated energy changes, offering insights into its stability and degradation mechanisms under oxidative conditions.

Q & A

Basic: What are the recommended handling and storage conditions for Benzoyl-L-histidine to ensure stability in laboratory settings?

Methodological Answer:

this compound monohydrate should be stored in a dry, tightly sealed container at room temperature (15–25°C), protected from light and moisture. Avoid prolonged storage to minimize degradation, which may generate hazardous byproducts . Incompatibility with oxidizers (e.g., peroxides) necessitates segregation from reactive chemicals. Use fume hoods and personal protective equipment (gloves, lab coat, safety goggles) during handling. Regular stability assessments via HPLC or mass spectrometry are advised to monitor degradation .

Basic: How can this compound be synthesized from L-histidine, and what characterization techniques are essential for confirming its purity and structure?

Methodological Answer:

this compound is typically synthesized via acylation of L-histidine using benzoyl chloride or benzoyl anhydride in alkaline aqueous conditions. Key steps include:

- Reaction Setup: Dissolve L-histidine in NaOH, slowly add benzoyl chloride under ice-cooling, and maintain pH >10 .

- Purification: Isolate the product via recrystallization or column chromatography.

- Characterization: Use NMR (1H/13C) to confirm benzoylation at the amino group, FT-IR for amide bond verification (~1650 cm⁻¹), and HPLC (C18 column, UV detection) for purity assessment (>98%). Elemental analysis validates molecular composition .

Basic: What role does this compound play in biochemical assays such as ELISA, and how should it be prepared for optimal activity?

Methodological Answer:

In ELISA kits, this compound acts as a blocking agent or stabilizer for antibodies. For preparation:

- Solution Preparation: Dissolve in PBS (pH 7.4) at 1–5 mM, filter-sterilize (0.22 µm), and store aliquots at –20°C.

- Optimization: Test concentrations to balance signal-to-noise ratios; excess may cause nonspecific binding. Validate activity via spike-and-recovery experiments in target matrices .

Advanced: What strategies can be employed to mitigate interference from this compound degradation products in long-term biochemical studies?

Methodological Answer:

Degradation products (e.g., free histidine, benzoic acid) can interfere with assays. Mitigation strategies include:

- Analytical Monitoring: Use LC-MS/MS to track degradation kinetics and identify byproducts .

- Stabilizers: Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to buffer formulations.

- Storage Alternatives: Lyophilize aliquots under inert gas (N₂/Ar) to extend shelf life .

Advanced: How can researchers optimize the benzoylation reaction conditions to improve the yield and selectivity of this compound synthesis?

Methodological Answer:

Optimization involves:

- Solvent Selection: Use DMF or THF to enhance solubility and reaction homogeneity.

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Control: Gradual warming (0°C → RT) minimizes side reactions.

- Yield Analysis: Compare yields via gravimetry and adjust stoichiometry (1.2:1 benzoyl chloride:L-histidine). Validate selectivity via MALDI-TOF to detect over-acylated byproducts .

Advanced: What advanced analytical techniques are recommended for resolving conflicting data regarding this compound's solubility and reactivity in different solvent systems?

Methodological Answer:

Contradictory solubility/reactivity data arise from solvent polarity and pH variations. Resolve conflicts using:

- Solubility Profiling: Measure solubility parameters (Hansen solubility sphere) in 10+ solvents (e.g., DMSO, ethanol).

- Kinetic Studies: Conduct stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions.

- Computational Modeling: Apply COSMO-RS to predict solvent-solute interactions and validate with experimental DSC (differential scanning calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.